molecular formula C13H24O2 B11948233 Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate CAS No. 92155-15-2

Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate

Cat. No.: B11948233
CAS No.: 92155-15-2
M. Wt: 212.33 g/mol
InChI Key: NYEXNQKLWCUFKZ-UHFFFAOYSA-N
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Description

Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C13H24O2 . It is a derivative of cyclohexane, characterized by the presence of a methyl group, a tert-butyl group, and a carboxylate ester group. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate typically involves the esterification of 4-tert-butyl-2-methylcyclohexanecarboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylcyclohexanecarboxylate
  • Methyl 4-tert-butylcyclohexanecarboxylate
  • Methyl 2-methylcyclohexanecarboxylate

Uniqueness

Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate is unique due to the presence of both tert-butyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to its similar compounds .

Properties

CAS No.

92155-15-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 4-tert-butyl-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H24O2/c1-9-8-10(13(2,3)4)6-7-11(9)12(14)15-5/h9-11H,6-8H2,1-5H3

InChI Key

NYEXNQKLWCUFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C(=O)OC)C(C)(C)C

Origin of Product

United States

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